Cas no 55809-48-8 (N-ethyl-5-methyl-1,2-oxazol-3-amine)

N-ethyl-5-methyl-1,2-oxazol-3-amine structure
55809-48-8 structure
Product Name:N-ethyl-5-methyl-1,2-oxazol-3-amine
CAS No:55809-48-8
MF:C6H10N2O
MW:126.156401157379
CID:1595664
PubChem ID:13925141
Update Time:2025-04-21

N-ethyl-5-methyl-1,2-oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolamine, N-ethyl-5-methyl-
    • N-ethyl-5-methyl-1,2-oxazol-3-amine
    • AKOS012390747
    • EN300-1254563
    • N-ethyl-5-methylisoxazol-3-amine
    • SCHEMBL1799520
    • DB-266306
    • 55809-48-8
    • AM100953
    • Inchi: 1S/C6H10N2O/c1-3-7-6-4-5(2)9-8-6/h4H,3H2,1-2H3,(H,7,8)
    • InChI Key: IRLRYTATPGGABP-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=N1)NCC

Computed Properties

  • Exact Mass: 126.0794
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • PSA: 38.06

N-ethyl-5-methyl-1,2-oxazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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N-ethyl-5-methyl-1,2-oxazol-3-amine
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Enamine
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Enamine
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1PlusChem
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